6-(Tert-butyl)naphthalen-2-ol
Description
6-(Tert-butyl)naphthalen-2-ol is a naphthol derivative featuring a hydroxyl group at the 2-position and a bulky tert-butyl substituent at the 6-position of the naphthalene ring. This compound’s steric and electronic properties are influenced by the tert-butyl group, which enhances its lipophilicity and may modulate reactivity in synthetic or biological applications.
Properties
CAS No. |
1081-32-9 |
|---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
6-tert-butylnaphthalen-2-ol |
InChI |
InChI=1S/C14H16O/c1-14(2,3)12-6-4-11-9-13(15)7-5-10(11)8-12/h4-9,15H,1-3H3 |
InChI Key |
AGGQWKSLBYWQFS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C=C1)C=C(C=C2)O |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C=C(C=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The tert-butyl group in 6-(tert-butyl)naphthalen-2-ol distinguishes it from other naphthalen-2-ol derivatives. Below is a comparative analysis of key compounds:
Spectroscopic and Electronic Properties
- NMR Data :
- UV-Vis: FTO 10 shows strong absorption at ~270 nm due to the conjugated aminopyrimidine-naphthol system .
Key Research Findings and Trends
Steric vs. Electronic Effects : The tert-butyl group in this compound imposes steric constraints, reducing reactivity at the 6-position compared to smaller substituents like hydroxybutyl or pyridinyl groups .
Bioactivity: Electron-withdrawing substituents (e.g., aminopyrimidine in FTO 10) enhance bioactivity, while methoxy or alkyl groups favor material science applications .
Synthetic Challenges : Bulky substituents (tert-butyl) may lower reaction yields due to steric hindrance, as seen in analogous syntheses .
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